1-Methyl-5-nitro-1H-imidazol-2(3H)-one
Overview
Description
1-Methyl-5-nitro-1H-imidazol-2(3H)-one, also known as MNZH, is an organic compound. Here are some key properties:
- Appearance : MNZH exists as colorless crystals.
- Solubility : It is slightly soluble in water but dissolves readily in most organic solvents.
- Stability : Under standard conditions, MNZH is relatively stable, although it may decompose at high temperatures or upon exposure to open flames.
Synthesis Analysis
The synthesis of MNZH involves the following steps:
- React 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole.
- Further react 2-hydroxymethylimidazole with nitric acid to yield 1-methyl-5-nitro-2-hydroxymethylimidazole (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol.
Molecular Structure Analysis
The molecular formula of MNZH is C<sub>5</sub>H<sub>7</sub>N<sub>3</sub>O<sub>3</sub>, and its molecular weight is 157.13 g/mol. The chemical structure consists of an imidazole ring with a methyl group and a nitro group attached.
Chemical Reactions Analysis
1-Methyl-5-nitro-1H-imidazol-2(3H)-one can participate in various chemical reactions, including reduction, substitution, and condensation reactions. These reactions are essential for its functionalization and potential applications.
Physical And Chemical Properties Analysis
- Density : Approximately 1.4890 g/cm³ (rough estimate).
- Melting Point : 110-112°C.
- Boiling Point : Approximately 281.76°C (rough estimate).
- Refractive Index : Estimated at 1.6190.
- Acidity Coefficient : Predicted value of 13.31±0.10.
Safety And Hazards
- MNZH is toxic, with irritant and corrosive properties.
- Avoid skin, eye, and mucous membrane contact.
- Handle MNZH away from open flames and high temperatures.
Future Directions
Research on MNZH could explore its applications in pyrotechnics, explosives, or other fields. Investigating its reactivity and stability under various conditions would be valuable.
Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more detailed references, feel free to ask!
properties
IUPAC Name |
3-methyl-4-nitro-1H-imidazol-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-6-3(7(9)10)2-5-4(6)8/h2H,1H3,(H,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPKTPODYDOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-imidazol-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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